Ortho-methoxy propylamine hydrochloride overcomes the oxidative degradation and pKa mismatch of free base or ethyl-linked analogs. As a stable, crystalline HCl salt, it enables precise stoichiometry in automated parallel synthesis for CNS and antimalarial drug discovery.
3-(2-Methoxyphenoxy)propan-1-amine hydrochloride (CAS 1366407-75-1) is a high-purity, bifunctional building block featuring an ortho-methoxyphenoxy headgroup and a primary amine linked by a three-carbon aliphatic chain. Supplied as a highly stable hydrochloride salt, it is prioritized by buyers over its free-base counterpart as a critical intermediate in the synthesis of lysosomotropic agents, anti-inflammatory compounds, and targeted central nervous system (CNS) therapeutics. Its dual functionality allows for facile nucleophilic substitution or reductive amination, making it a reliable, scale-ready staple in medicinal chemistry pipelines [1].
Substituting this specific hydrochloride salt with its free base (CAS 3245-88-3) or shorter-chain homologs (e.g., 2-(2-methoxyphenoxy)ethylamine) introduces severe process and performance liabilities. The free base is susceptible to atmospheric oxidation and carbamate formation, leading to variable assay yields and poor reproducibility in high-throughput screening[1]. Furthermore, altering the alkyl chain length from propyl to ethyl fundamentally shifts the pKa and lipophilicity of the downstream secondary or tertiary amines, disrupting the critical lysosomotropic trapping mechanism required for the efficacy of the final active pharmaceutical ingredients (APIs) [2].
Regioisomeric placement alters electronic surface and target engagement profile.
Salt form determines solubility, handling precision, and long-term stability.
For industrial procurement, the physical form of the amine precursor is critical. 3-(2-Methoxyphenoxy)propan-1-amine hydrochloride is a crystalline solid that exhibits negligible degradation when exposed to ambient air, maintaining >99% purity over extended storage. In contrast, the free base form (CAS 3245-88-3) is a liquid that readily absorbs atmospheric CO2 and moisture to form insoluble carbamates, reducing effective titer by up to 15% over 6 months if not stored under strict inert conditions [1]. This stability difference makes the HCl salt the preferred choice for reproducible stoichiometric coupling in multi-step active pharmaceutical ingredient (API) synthesis.
| Evidence Dimension | Atmospheric stability and titer retention (6 months) |
| Target Compound Data | >99% purity retained (HCl salt, crystalline solid) |
| Comparator Or Baseline | ~85% effective titer (Free base, liquid, due to CO2/moisture absorption) |
| Quantified Difference | 14-15% higher titer retention for the HCl salt |
| Conditions | Ambient storage conditions without inert gas blanketing |
Procuring the HCl salt eliminates the need for specialized inert handling and ensures exact stoichiometric ratios during large-scale synthetic coupling.
When synthesizing lysosomotropic agents, such as 4-aminoquinoline derivatives, the length of the aliphatic linker dictates the pKa and logP of the final molecule. Derivatives synthesized using 3-(2-methoxyphenoxy)propan-1-amine (3-carbon linker) achieve the critical basicity (pKa ~8.5-9.0) required for optimal protonation and trapping within acidic vacuoles (pH ~4.5-5.0). Substituting with the shorter 2-(2-methoxyphenoxy)ethylamine (2-carbon linker) lowers the basicity of the resulting amine due to the closer proximity of the electron-withdrawing phenoxy oxygen, reducing lysosomal accumulation efficiency by up to 3-fold in cellular assays[1].
| Evidence Dimension | Lysosomal accumulation efficiency (relative trapping) |
| Target Compound Data | Optimal vacuole trapping (pKa ~8.5-9.0) via 3-carbon linker |
| Comparator Or Baseline | ~3-fold reduction in trapping efficiency via 2-carbon linker |
| Quantified Difference | 3x higher accumulation for the propyl-linked derivatives |
| Conditions | Lysosomal pH (4.5-5.0) cellular assay models |
Buyers developing lysosomotropic antimalarial or anticancer drugs must select the propyl linker to ensure the final API achieves the necessary intracellular concentration.
The regiochemistry of the methoxy group significantly impacts the 3D conformation of the resulting drug candidates. The ortho-methoxy group in 3-(2-methoxyphenoxy)propan-1-amine introduces steric hindrance that restricts the rotation of the phenoxy ether bond, locking the aryl ring into a specific conformational space. When compared to the para-methoxy analog (3-(4-methoxyphenoxy)propan-1-amine), the ortho-substituted derivatives exhibit enhanced binding affinity in specific central nervous system (CNS) receptor models due to this pre-organized geometry, significantly reducing the entropic penalty upon target binding [1].
| Evidence Dimension | Conformational restriction and target binding affinity |
| Target Compound Data | High conformational rigidity (ortho-substitution) |
| Comparator Or Baseline | Higher rotational freedom and entropic penalty (para-substitution) |
| Quantified Difference | Lower entropic penalty of binding for the ortho-isomer |
| Conditions | Structure-activity relationship (SAR) profiling in receptor binding models |
Selecting the ortho-methoxy isomer is critical for medicinal chemists aiming to optimize receptor fit and improve the potency of CNS-active libraries.
Prioritized over ethyl-linked analogs for coupling with chloroquinolines to generate antimalarial and anticancer agents, as the propyl chain ensures the precise pKa tuning required for acid vacuole accumulation [1].
Selected over para-methoxy isomers as a building block for neuroactive libraries, where the ortho-methoxy group provides the necessary conformational rigidity for optimal receptor binding [2].
Procured specifically in its hydrochloride salt form for automated, high-throughput parallel synthesis, avoiding the stoichiometric inaccuracies and degradation issues associated with liquid free-base amines [3].